8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
“8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C20H18FNO5 . It’s also known by its CAS number 1105210-44-3 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) . This string represents the molecular structure of the compound.Scientific Research Applications
Enantiomeric Effects on Tumor Cell Lines
A study on the synthesis of enantiomers of a related compound, identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), demonstrated no marked differences in the inhibition of growth of human myeloma LP1 and OPM-2 cells between the two enantiomers (Yin et al., 2013).
Antitumor Activity
Further research identified analogs of this compound showing potent antiproliferative activities against a panel of tumor cell lines, suggesting the potential for developing more effective antitumor agents (Yin et al., 2013).
Agonist for Orphan G Protein-Coupled Receptor GPR35
Another study focused on the synthesis of a related compound as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, highlighting its application in studying receptor functions (Thimm et al., 2013).
Antimicrobial and Enzyme Inhibition Properties
Research into novel chromone-pyrimidine coupled derivatives demonstrated significant antimicrobial activity and suggested potential modes of action through enzyme assay and docking studies (Tiwari et al., 2018).
Antiplatelet Activity
The antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds was investigated, with findings indicating potential therapeutic applications (Mazzei et al., 1990).
Anticholinesterase Activity
A study on coumarin-3-carboxamides bearing a tryptamine moiety revealed significant activity toward acetylcholinesterase (AChE), with structure-activity relationship (SAR) analysis providing insights into improving anti-AChE activity (Ghanei-Nasab et al., 2016).
properties
IUPAC Name |
8-ethoxy-N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNIIVGXUPROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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